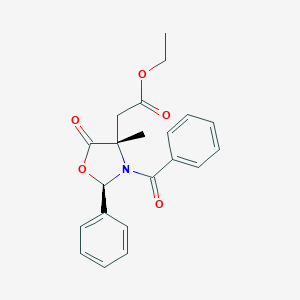

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone

説明

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. Oxazolidinones are a class of compounds known for their diverse biological activities, including antibacterial properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation using benzoyl chloride in the presence of a base such as pyridine.

Ethoxylcarbonylmethyl Group Addition: This step involves the esterification of the oxazolidinone with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction of the oxazolidinone ring can yield amino alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted oxazolidinones depending on the nucleophile used.

科学的研究の応用

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone has several applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.

Biology: Investigated for its potential antibacterial properties, particularly against Gram-positive bacteria.

Medicine: Explored as a lead compound for developing new antibiotics.

Industry: Utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the ribosome, preventing the formation of the initiation complex for protein synthesis.

類似化合物との比較

Similar Compounds

Linezolid: Another oxazolidinone with potent antibacterial activity.

Tedizolid: A newer oxazolidinone with enhanced activity and reduced side effects.

Uniqueness

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone is unique due to its specific stereochemistry, which can influence its biological activity and selectivity. Its ethoxylcarbonylmethyl group also provides distinct chemical properties compared to other oxazolidinones.

Would you like more detailed information on any specific section?

生物活性

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to present a comprehensive overview.

The molecular formula of this compound is with a molecular weight of 367.4 g/mol. The structure features a benzoyl group and an ethoxylcarbonylmethyl moiety that are pivotal for its biological interactions.

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties. A study highlighted that derivatives of oxazolidinones, including those similar to this compound, demonstrated efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 7.81 µg/ml against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

The mechanism through which oxazolidinones exert their antimicrobial effects primarily involves inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, obstructing the formation of the initiation complex necessary for protein translation. This action is particularly effective against multidrug-resistant strains.

Study on Antimicrobial Efficacy

In a comparative study involving various oxazolidinone derivatives, this compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited superior activity compared to standard antibiotics such as fluconazole, particularly against resistant strains .

In Silico Studies

Recent computational studies have employed molecular docking simulations to predict the binding affinity of this compound with key bacterial targets. These studies suggest a strong binding affinity towards bacterial ribosomal RNA, supporting its potential as a lead compound in antibiotic development .

Research Findings

特性

IUPAC Name |

ethyl 2-[(2R,4S)-3-benzoyl-4-methyl-5-oxo-2-phenyl-1,3-oxazolidin-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-3-26-17(23)14-21(2)20(25)27-19(16-12-8-5-9-13-16)22(21)18(24)15-10-6-4-7-11-15/h4-13,19H,3,14H2,1-2H3/t19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJIKKSTYYIFPV-CTNGQTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@]1(C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474937 | |

| Record name | (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113806-36-3 | |

| Record name | (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。